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Compound of Interest

Compound Name: 4-Hydroxy-8-iodoquinoline

Cat. No.: B1642623

Get Quote

Executive Summary & Technical Profile
4-Hydroxy-8-iodoquinoline (CAS: 49713-50-0), often existing in equilibrium with its tautomer

8-iodo-4(1H)-quinolinone, represents a specialized scaffold in medicinal chemistry, distinct from

its more common isomer, 8-hydroxy-7-iodoquinoline (a component of Clioquinol).

Precise melting point (MP) determination is the primary rapid-access quality attribute (CQA) for

this compound. Unlike lipophilic 8-hydroxyquinolines which melt at lower temperatures, the 4-

hydroxy isomer exhibits high-melting behavior due to strong intermolecular hydrogen bonding

characteristic of the quinolone lattice.
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Property Specification Experimental Benchmark

Compound Name 4-Hydroxy-8-iodoquinoline (8-Iodo-4(1H)-quinolinone)

CAS Number 49713-50-0 Validated Identity

Target MP Range > 200°C (Predicted)
Consistent with 4-quinolinone

scaffold

Precursor MP 81 – 82 °C
Ethyl 4-hydroxy-8-

iodoquinoline-3-carboxylate

Isomeric Contrast 76 °C 8-Hydroxyquinoline (Oxine)

Critical Note: The melting point is the definitive differentiator between the ester intermediate (MP

~81°C) and the final decarboxylated product (MP >200°C). Failure to achieve the high melting

range indicates incomplete hydrolysis or decarboxylation.

Comparative Analysis: Isomers and Derivatives
To validate the identity of 4-hydroxy-8-iodoquinoline, it must be compared against its

structural isomers and synthetic precursors. The shift in functional group position drastically

alters the crystal lattice energy.
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Compound Structure Melting Point (°C)
Lattice
Characteristic

4-Hydroxy-8-

iodoquinoline
4-OH, 8-I > 200°C (Dec.)*

Strong H-bond dimer

(Quinolone form)

Ethyl 4-hydroxy-8-

iodo-3-carboxylate
Ester Derivative 81 – 82°C [1]

Weak intermolecular

forces; Reference

Standard

8-Hydroxyquinoline

(Oxine)
8-OH 72 – 76°C [2]

Intramolecular H-

bond; Low Lattice

Energy

Clioquinol 5-Cl, 7-I, 8-OH 178 – 179°C [3]

Halogen stacking

increases MP vs

Oxine

4-Hydroxy-7-

methoxyquinoline
4-OH, 7-OMe 213 – 217°C [4]

Analogous 4-

quinolinone packing

*Note: 4-hydroxyquinolines often sublime or decompose near the melting point. Visual onset of

browning is common.

Structural Logic & Causality
The "4-OH" Effect: Compounds with a hydroxyl group at the 4-position relative to the

nitrogen exist predominantly as 4-pyridones (quinolinones). This structure allows for "head-

to-tail" dimerization via dual hydrogen bonds (N-H···O=C), creating a highly stable, high-

melting crystal lattice.

The "8-OH" Effect: In contrast, 8-hydroxyquinolines form an intramolecular hydrogen bond

between the hydroxyl hydrogen and the quinoline nitrogen. This "locks" the molecule,

reducing its ability to bond with neighbors, resulting in significantly lower melting points (e.g.,

76°C).
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The following diagram illustrates the critical tautomeric equilibrium and the synthetic pathway

distinction that dictates the melting point.

Precursor (Low MP) Target Product (High MP)

Isomeric Reference

Ethyl 4-hydroxy-8-iodo
quinoline-3-carboxylate

(MP: 81-82°C)

4-Hydroxy-8-iodoquinoline
(Enol Form)

Hydrolysis &
Decarboxylation 8-Iodo-4(1H)-quinolinone

(Keto Form - Solid State)

Tautomerization
(Equilibrium)

8-Hydroxyquinoline
(MP: 76°C)

Isomerism
(Structural)

Click to download full resolution via product page

Figure 1: Structural relationship map highlighting the drastic melting point shift from the ester

precursor to the final quinolinone product.

Experimental Protocol: MP Determination &
Purification
To ensure scientific integrity, the following protocol includes self-validating steps to distinguish

the target compound from its precursors.

Phase 1: Sample Preparation (Recrystallization)
Solvent System: Glacial Acetic Acid or DMF/Ethanol (1:1).

Rationale: 4-quinolinones have poor solubility in standard organic solvents (DCM, EtOAc)

due to the rigid crystal lattice.

Procedure:

Dissolve crude 4-hydroxy-8-iodoquinoline in boiling glacial acetic acid (min. volume).
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Hot filter to remove insoluble inorganic salts (if Pd/C or Cu catalysts were used).

Cool slowly to room temperature, then to 4°C.

Collect crystals via vacuum filtration.

Critical Step: Wash with cold ethanol to remove trace ester precursor (soluble in EtOH).

Dry at 100°C under vacuum (5 mbar) for 4 hours to remove lattice-bound solvent.

Phase 2: Capillary Melting Point Determination
Instrument: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo) with video capture.

Ramp Rate:

Fast Ramp (10°C/min) to 180°C.

Slow Ramp (1°C/min) from 180°C to 250°C.

Observation Criteria:

81-82°C: Watch for any liquid phase. If melting occurs here, the sample is the Ethyl Ester

precursor (Reaction failed).

~178°C: Watch for melting. If observed, sample may be contaminated with Clioquinol or

related 8-OH isomers.

>200°C: Target range. Record "Onset" (meniscus formation) and "Clear Point" (complete

liquefaction).

Decomposition: Note any darkening or gas evolution (sublimation is common for iodo-

quinolines).

Phase 3: Orthogonal Validation (TLC)
Since MP ranges can overlap with other high-melting impurities, confirm purity with Thin Layer

Chromatography.
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Stationary Phase: Silica Gel 60 F254.

Mobile Phase: 10% Methanol in Dichloromethane (DCM).

Visualization: UV (254 nm).

Expected Rf:

Ester Precursor: High Rf (~0.8).

4-Hydroxy-8-iodoquinoline: Low/Mid Rf (~0.3-0.4) due to H-bonding capability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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